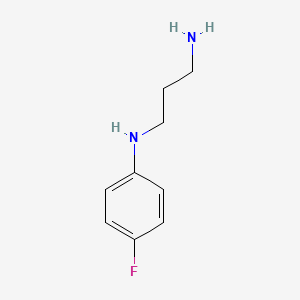

N-(3-Aminopropyl)-4-fluoroaniline

Beschreibung

N-(3-Aminopropyl)-4-fluoroaniline (CAS: 933743-95-4) is an aromatic amine derivative with the molecular formula C₉H₁₃FN₂ and a molecular weight of 168.21 g/mol . Structurally, it consists of a 4-fluoroaniline group linked to a 3-aminopropyl chain. The fluorine atom at the para position of the aniline ring contributes to electron-withdrawing effects, while the primary amine on the propyl chain offers a reactive site for chemical modifications or coordination chemistry. This compound is utilized in research and industrial applications, though specific details about its synthesis, storage, and safety remain undocumented in the available evidence .

Eigenschaften

Molekularformel |

C9H13FN2 |

|---|---|

Molekulargewicht |

168.21 g/mol |

IUPAC-Name |

N'-(4-fluorophenyl)propane-1,3-diamine |

InChI |

InChI=1S/C9H13FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,6-7,11H2 |

InChI-Schlüssel |

QWOMWKRCVFRAGA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NCCCN)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-4-fluoroaniline typically involves the reaction of 4-fluoronitrobenzene with 3-aminopropylamine. The process begins with the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by a nucleophilic substitution reaction with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of N-(3-Aminopropyl)-4-fluoroaniline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Aminopropyl)-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Aminopropyl)-4-fluoroaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein labeling.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes

Wirkmechanismus

The mechanism of action of N-(3-Aminopropyl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological molecules. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(3-Aminopropyl)-4-fluoroaniline with analogous compounds, focusing on structural features, physicochemical properties, and functional applications.

N-(3-Aminopropyl)cadaverine

- Structure: Contains a 3-aminopropyl chain but replaces the 4-fluoroaniline group with a cadaverine (pentanediamine) moiety.

- The additional amine group in cadaverine may enhance metal-binding capacity compared to the single primary amine in N-(3-Aminopropyl)-4-fluoroaniline .

- Applications: Used in polyamine biosynthesis studies, contrasting with the undefined biological role of N-(3-Aminopropyl)-4-fluoroaniline .

N-(Cyclohex-3-en-1-ylmethyl)-4-fluoroaniline (CAS: 1036624-48-2)

- Structure: Shares the 4-fluoroaniline group but substitutes the 3-aminopropyl chain with a cyclohexenylmethyl group.

- Key Differences: Molecular Weight: 205.27 g/mol (vs. 168.21 g/mol for N-(3-Aminopropyl)-4-fluoroaniline) . Solubility: The cyclohexenyl group likely increases hydrophobicity, reducing solubility in polar solvents compared to the more polar aminopropyl chain.

- Applications: Primarily for laboratory use, similar to N-(3-Aminopropyl)-4-fluoroaniline, but structural differences may influence its utility in organic synthesis .

N-(3-Aminopropyl)-2-pipecoline and N-(3-Aminopropyl)-2-pyrrolidinone

- Structure: Both feature a 3-aminopropyl chain but incorporate heterocyclic groups (piperidine and pyrrolidinone, respectively) instead of 4-fluoroaniline.

- Key Differences: Metal Sorption: These compounds are functionalized in polymer resins for Ag(I) recovery, with sorption capacities of 105.4 mg/g and 117.8 mg/g, respectively . Electronic Effects: The heterocycles may enhance chelation properties compared to the electron-withdrawing fluorine in N-(3-Aminopropyl)-4-fluoroaniline.

N-(2-(2-Chlorophenyl)propyl)-4-fluoroaniline

- Structure : Contains a 4-fluoroaniline group but with a chlorophenyl-substituted propyl chain.

- Key Differences: Substituent Effects: The chlorine atom introduces steric hindrance and alters electronic properties compared to the amino group in N-(3-Aminopropyl)-4-fluoroaniline.

- Applications: No specific applications stated, but structural analogs are explored in medicinal chemistry .

Physicochemical and Functional Comparison Table

Research Implications and Gaps

- Electronic Effects: The fluorine in N-(3-Aminopropyl)-4-fluoroaniline may enhance its reactivity in electrophilic substitutions compared to non-fluorinated analogs, but experimental data are lacking .

- Coordination Chemistry: The primary amine group could enable metal coordination, similar to N-(3-Aminopropyl)-2-pipecoline in Ag(I) recovery, but this remains unexplored .

- Safety and Handling: Unlike N-(Cyclohex-3-en-1-ylmethyl)-4-fluoroaniline, which is flagged for lab-only use, safety data for N-(3-Aminopropyl)-4-fluoroaniline are unavailable .

Biologische Aktivität

N-(3-Aminopropyl)-4-fluoroaniline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

N-(3-Aminopropyl)-4-fluoroaniline exhibits a range of biochemical interactions that make it relevant in various research fields:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, affecting metabolic pathways. This inhibition is crucial for understanding its therapeutic potential in diseases where enzyme activity is dysregulated.

- Cellular Effects : It influences cell signaling pathways, particularly the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation can lead to changes in gene expression and cellular behavior.

The mechanism of action for N-(3-Aminopropyl)-4-fluoroaniline involves several key interactions:

- Binding Affinity : The amino group can form hydrogen bonds with the active sites of enzymes, while the fluorinated aromatic ring enhances hydrophobic interactions, increasing binding specificity.

- Bioactivation : Similar to other fluoroanilines, N-(3-Aminopropyl)-4-fluoroaniline undergoes metabolic activation to reactive intermediates, which may contribute to its biological effects .

3.1 Antimicrobial Activity

Research indicates that N-(3-Aminopropyl)-4-fluoroaniline possesses antimicrobial properties:

- Antibacterial Studies : In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, its activity was compared with standard antibiotics like ampicillin, showing comparable efficacy against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Ampicillin |

| Escherichia coli | 20 µg/mL | Kanamycin |

| Pseudomonas aeruginosa | 25 µg/mL | Ciprofloxacin |

3.2 Neurological Applications

N-(3-Aminopropyl)-4-fluoroaniline has been identified as a potential building block in pharmaceuticals targeting neurological disorders. Its ability to interact with specific biological pathways suggests it could influence conditions such as depression or anxiety through modulation of neurotransmitter systems.

Case Study 1: Enzyme Interaction

A study focused on the interaction of N-(3-Aminopropyl)-4-fluoroaniline with cytochrome P450 enzymes demonstrated that the compound could enhance the bioactivation process leading to reactive benzoquinoneimines, which are implicated in various toxicological pathways . This finding emphasizes the importance of understanding both therapeutic benefits and potential toxicities.

Case Study 2: Antibacterial Efficacy

In a comparative study involving several fluoroanilines, N-(3-Aminopropyl)-4-fluoroaniline exhibited significant antibacterial activity against clinical isolates. The study utilized disc diffusion assays to assess susceptibility, revealing that the compound's structural features contribute to its potency against resistant bacterial strains .

5. Conclusion

N-(3-Aminopropyl)-4-fluoroaniline demonstrates promising biological activity through its interactions with enzymes and cellular pathways. Its potential applications in antimicrobial therapy and neurological disorders highlight the need for further research into its mechanisms and efficacy. Ongoing studies will be crucial in elucidating its full therapeutic potential and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.